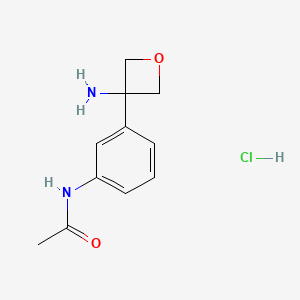
6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family. It is characterized by the presence of two chlorine atoms at the 6th and 7th positions, a formyl group at the 3rd position, and a ketone group at the 4th position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Knoevenagel condensation reaction, where a benzopyran derivative is reacted with a formylating agent in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carboxylic acid.
Reduction: 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-methanol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antiproliferative effects are likely mediated through the induction of apoptosis in cancer cells, involving pathways such as caspase activation and mitochondrial dysfunction .
Comparison with Similar Compounds
Similar Compounds
3-Formylchromone: Similar structure but lacks the chlorine atoms.
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Similar structure with chlorine atoms at different positions.
6-Bromo-3-formylchromone: Similar structure with a bromine atom instead of chlorine.
Uniqueness
6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
64481-11-4 |
|---|---|
Molecular Formula |
C10H4Cl2O3 |
Molecular Weight |
243.04 g/mol |
IUPAC Name |
6,7-dichloro-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H4Cl2O3/c11-7-1-6-9(2-8(7)12)15-4-5(3-13)10(6)14/h1-4H |
InChI Key |
OBLBAQQFHGLLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
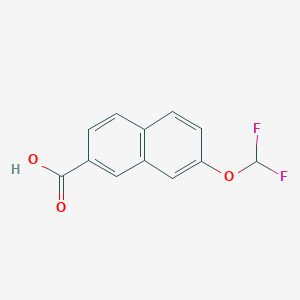
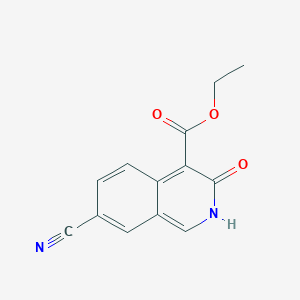
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
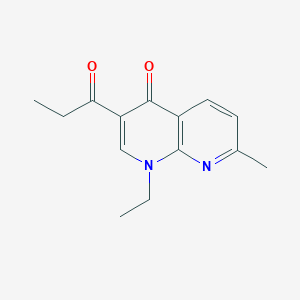
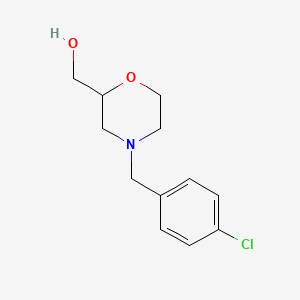
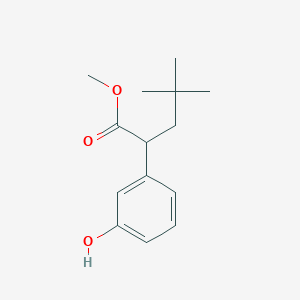


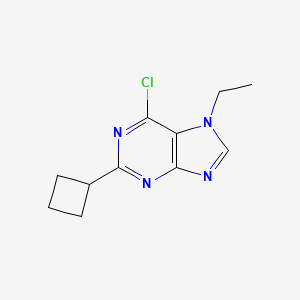
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)
